molecular formula C20H20ClN3O4 B14988353 3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B14988353
M. Wt: 401.8 g/mol
InChI Key: YGLPXKZRBFLXNQ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide moiety. One common synthetic route involves the reaction of 3-chloro-4-methoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 4-[4-(2-methylpropoxy)phenyl]amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form a corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-formyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.

    Reduction: Formation of 3-hydroxy-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.

    Substitution: Formation of 3-amino-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • **4-chloro-3-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • **3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-thiadiazol-3-yl}benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H20ClN3O4/c1-12(2)11-27-15-7-4-13(5-8-15)18-19(24-28-23-18)22-20(25)14-6-9-17(26-3)16(21)10-14/h4-10,12H,11H2,1-3H3,(H,22,24,25)

InChI Key

YGLPXKZRBFLXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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